molecular formula C9H7NO4 B3350234 2-Formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid CAS No. 263010-24-8

2-Formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid

Cat. No.: B3350234
CAS No.: 263010-24-8
M. Wt: 193.16
InChI Key: RXBLIKWUCYGTGO-UHFFFAOYSA-N
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Description

2-Formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid is a heterocyclic compound that belongs to the class of furo[2,3-b]pyrroles. These compounds are known for their unique structural features and potential applications in various fields of science and industry. The presence of both furan and pyrrole rings in its structure contributes to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid typically involves the thermolysis of methyl 2-azido-3-(3-furyl)propenoate. This reaction yields methyl 6H-furo[2,3-b]pyrrole-5-carboxylate, which can then be further modified. The formylation of this intermediate compound using formylating agents such as formic acid or formic anhydride results in the formation of 2-formyl derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic substitution reactions at the furan ring, facilitated by the electron-rich nature of the heterocycle.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

    Oxidation: 2-Carboxy-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid.

    Reduction: 2-Hydroxymethyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid is not fully understood. its reactivity can be attributed to the presence of electron-rich furan and pyrrole rings, which facilitate various chemical transformations. The formyl group also plays a crucial role in its reactivity, enabling it to participate in nucleophilic addition and condensation reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate
  • Methyl 2-cyano-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate
  • Methyl 2-(5’-tetrazolyl)-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate

Uniqueness

2-Formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. This functional group allows for further chemical modifications and derivatizations, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-formyl-6-methylfuro[2,3-b]pyrrole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c1-10-7(9(12)13)3-5-2-6(4-11)14-8(5)10/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBLIKWUCYGTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1OC(=C2)C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30668930
Record name 2-Formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30668930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263010-24-8
Record name 2-Formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30668930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid
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2-Formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid
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2-Formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid
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2-Formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid
Reactant of Route 5
2-Formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid
Reactant of Route 6
2-Formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid

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